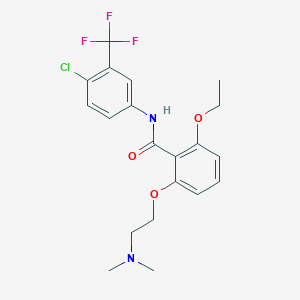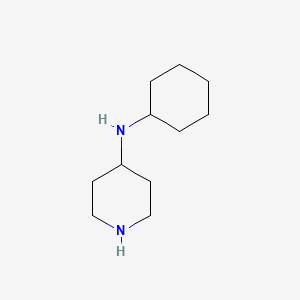
4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of a new compound “4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one” involved the use of 1H and 13C NMR, FTIR spectroscopy, and MS to determine its structure . The optimal structure of the compound was calculated by DFT using the B3LYP functional group .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques. For example, the structure of the single crystal of “4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one” was confirmed using X-ray diffraction . The results showed that the crystal structure determined by X-ray diffraction was consistent with the molecular structure optimized using DFT .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the DFT-optimized structure of “4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one” was found to be consistent with that determined by X-ray diffraction .Scientific Research Applications
Antibacterial Activity : Some derivatives of quinazolin-3(4H)-yl compounds, similar to the queried compound, have been synthesized and shown to possess antibacterial activity against various bacteria including S. aureus, E. coli, P. vulgaris, and K. pneumoniae. These compounds were established through elemental and spectral analysis (Singh et al., 2010).
Antimicrobial Properties : Derivatives of 4-oxoquinazolin-3(4H)-yl have been characterized for their antimicrobial properties. These compounds showed activity against a range of human pathogenic microorganisms, indicating their potential as antimicrobials (Saravanan et al., 2015).
Anti-Inflammatory Activities : Some newly synthesized quinazolinone derivatives have exhibited significant anti-inflammatory activities. For instance, certain compounds were found to be more potent than phenylbutazone in inhibiting oedema, suggesting their potential as anti-inflammatory agents (Bhati, 2013).
Alzheimer's Disease Research : In the context of Alzheimer's disease, certain quinazolin-3(4H)-yl derivatives have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising results in inhibiting these enzymes. This suggests their potential application in treating Alzheimer's disease (Zarei et al., 2021).
Antitumor Activities : Several derivatives of 4-oxoquinazolin-3(4H)-yl have been synthesized and evaluated for their antitumor activities. These compounds demonstrated significant cytotoxicity against various human cancer cell lines, suggesting their potential application in cancer research (Dung et al., 2022).
Synthesis of Hydrazones : The compound has been used as a precursor in the synthesis of various hydrazones derivatives, further indicating its versatility in organic synthesis (AL-ALAAF & Al-iraqi, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-2-15-28-24(31)19-13-11-18(12-14-19)16-30-25(32)21-8-4-6-10-23(21)29-26(30)33-17-20-7-3-5-9-22(20)27/h3-14H,2,15-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLAALMXMRXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

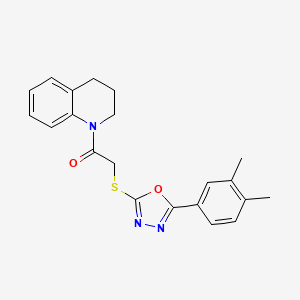
![2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2446525.png)
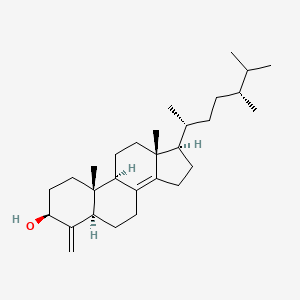

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide](/img/structure/B2446529.png)
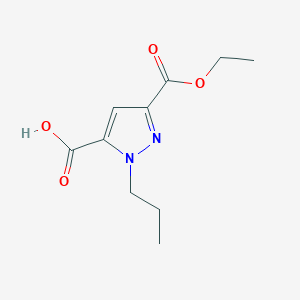
![3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2446532.png)
![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2446534.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2446536.png)
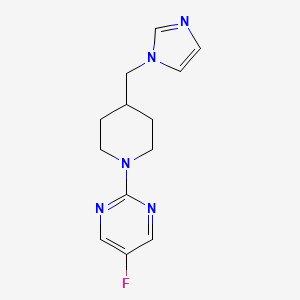
![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B2446538.png)
